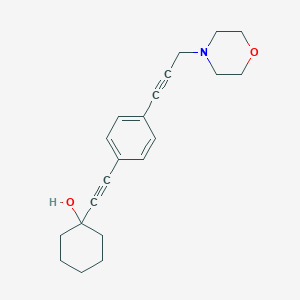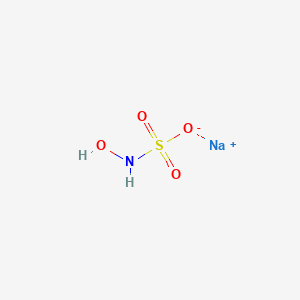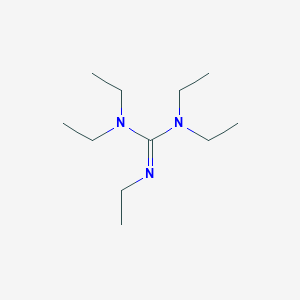
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate is a chemical compound with the molecular formula C8H5Cl3N2O4 and a molecular weight of 299.5 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Chemical Reactions Analysis
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, disinfectants, and preservatives
Mechanism of Action
The mechanism of action of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: This compound shares a similar structure but lacks the nitro and methylcarbamate groups.
3,4,6-Trichloro-2-nitrophenol: Similar to this compound but without the methylcarbamate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
14572-50-0 |
|---|---|
Molecular Formula |
C8H5Cl3N2O4 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
InChI Key |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
| 14572-50-0 | |
Synonyms |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)







